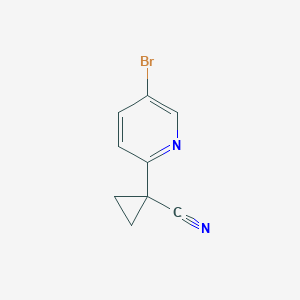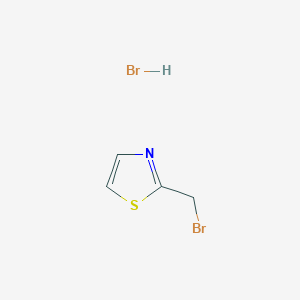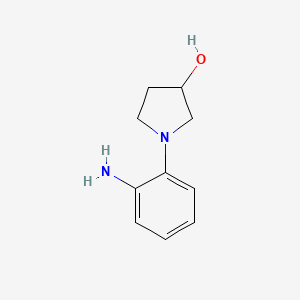
1-(2-氨基苯基)-3-吡咯烷醇
描述
“1-(2-Aminophenyl)pyrrole” is a compound that likely contains an aminophenyl group (an aniline derivative) and a pyrrole group . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The parent compound is volatile and has a faintly sweet odor .
Synthesis Analysis
While specific synthesis methods for “1-(2-Aminophenyl)-3-pyrrolidinol” are not available, similar compounds such as 1H- and 2H-indazoles have been synthesized using transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent .
科学研究应用
分子结构和生物活性预测
对吡咯的研究,包括与 1-(2-氨基苯基)-3-吡咯烷醇结构相关的化合物,突出了其令人兴奋的药用活性。例如,对吡咯类似物的分子结构、光谱表征和量子力学性质的研究提供了对其稳定性、电子转移机制和反应行为的全面见解。这种基础理解对于预测生物活性以及设计针对特定生物靶标(例如芳基乙腈酶抑制剂)的具有靶向治疗效果的分子至关重要 (Srikanth 等,2020)。
抗菌活性
吡咯烷衍生物,包括与 1-(2-氨基苯基)-3-吡咯烷醇结构相似的衍生物,已被合成并测试了其抗菌活性。合成新的香豆素衍生物并针对一系列微生物剂对其进行评估,证明了含吡咯烷的化合物在开发新的抗菌剂方面的潜力。这些研究为探索 1-(2-氨基苯基)-3-吡咯烷醇衍生物的抗菌潜力提供了一条途径 (Al-Haiza 等,2003)。
未来方向
作用机制
Target of Action
Compounds with similar structures, such as 2-aminophenol, have been found to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
Related compounds have shown to exhibit membrane perturbing and intracellular actions .
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes involved in signal molecule biosynthesis in cell-to-cell communication .
Result of Action
Related compounds have shown to have anti-bacterial activity, suggesting potential cellular effects .
Action Environment
The synthesis of related compounds has been found to be influenced by factors such as light and the presence of certain catalysts .
生化分析
Biochemical Properties
1-(2-Aminophenyl)-3-pyrrolidinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone deacetylases (HDACs), which are crucial for gene expression regulation . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
1-(2-Aminophenyl)-3-pyrrolidinol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of HDACs, leading to changes in gene expression patterns . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of 1-(2-Aminophenyl)-3-pyrrolidinol involves its binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context. For instance, it has been shown to inhibit HDACs by binding to their active sites, leading to changes in gene expression . These interactions are often mediated by hydrogen bonds and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Aminophenyl)-3-pyrrolidinol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(2-Aminophenyl)-3-pyrrolidinol vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
1-(2-Aminophenyl)-3-pyrrolidinol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity .
Transport and Distribution
The transport and distribution of 1-(2-Aminophenyl)-3-pyrrolidinol within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed within different cellular compartments . The compound’s localization and accumulation can affect its activity and function .
Subcellular Localization
1-(2-Aminophenyl)-3-pyrrolidinol exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within the cell .
属性
IUPAC Name |
1-(2-aminophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-6-5-8(13)7-12/h1-4,8,13H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMIFNBQNVZIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696126 | |
| Record name | 1-(2-Aminophenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955398-56-8 | |
| Record name | 1-(2-Aminophenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





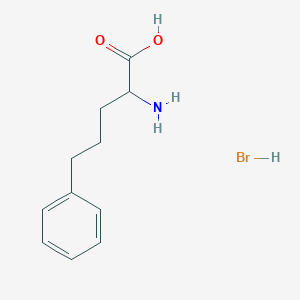
![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)
![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)
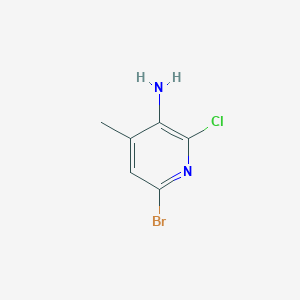


![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)
